molecular formula C15H15N5O2S B2936146 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 1903044-36-9

5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2936146
CAS No.: 1903044-36-9
M. Wt: 329.38
InChI Key: GHVGQPBHUPHZSO-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound. It contains pyrazine and thieno[2,3-d]pyrimidine moieties, which are known for their biological activity and potential pharmaceutical applications. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide involves several steps. Starting from readily available precursors, the synthetic route typically includes:

  • Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.

  • Alkylation to introduce the 2-methyl and 4-oxo groups.

  • Coupling with pyrazine-2-carboxylic acid derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to large-scale processes. This includes:

  • High-yield cyclization reactions.

  • Efficient purification techniques, such as crystallization and chromatography, to ensure purity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide undergoes various reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids.

  • Reduction: Reduction can be achieved with reagents such as sodium borohydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic or basic media.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Yields various oxidation states of the compound, potentially forming sulfoxides or sulfones.

  • Reduction: : Primarily reduces carbonyl groups to alcohols.

  • Substitution: : Produces a range of substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Studied for its reactivity and interaction with other chemical entities.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its binding affinity to various biological targets.

Medicine

  • Potential use in drug development for its ability to modulate biological pathways.

  • Examined for therapeutic effects in various disease models.

Industry

  • Used as an intermediate in the production of more complex compounds.

Mechanism of Action

Molecular Targets and Pathways

5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide interacts with specific enzymes and receptors in biological systems. It can inhibit certain enzymatic activities by binding to the active sites or allosteric sites, altering the function of the enzyme. This interaction is often facilitated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-thieno[2,3-d]pyrimidine derivatives: : These compounds share the core structure but differ in substituents, affecting their biological activity.

  • Pyrazine-2-carboxamide derivatives: : These compounds have similar functionalities and applications but differ in their overall molecular structure.

Highlighting Uniqueness

What sets 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide apart is its combination of thieno[2,3-d]pyrimidine and pyrazine moieties. This dual structure allows it to engage in unique interactions within biological systems, enhancing its potential as a versatile compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

5-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-7-18-12(8-17-9)13(21)16-4-5-20-10(2)19-14-11(15(20)22)3-6-23-14/h3,6-8H,4-5H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVGQPBHUPHZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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